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Compound of Interest

Compound Name: AVE5688

cat. No.: B1285320

It is highly probable that the query regarding "AVE5688" contains a typographical error and
refers to AVE7688, also known as ilepatril. This technical support guide addresses the
discontinuation of the clinical development program for AVE7688, a vasopeptidase inhibitor
developed by sanofi-aventis for the treatment of hypertension.

Frequently Asked Questions (FAQSs)
Q1: What was AVE7688 (ilepatril) and what was its intended mechanism of action?

Al: AVE7688 (ilepatril) is a vasopeptidase inhibitor. It was designed to simultaneously block
two key enzymes involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE)
and Neutral Endopeptidase (NEP).

o ACE inhibition prevents the conversion of angiotensin | to angiotensin Il, a potent
vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.

o NEP inhibition increases the levels of natriuretic peptides, which promote vasodilation and
sodium excretion, further contributing to blood pressure reduction.

This dual mechanism was intended to provide more effective blood pressure control compared
to single-mechanism antihypertensive agents.

Q2: Why was the clinical development of AVE7688 (ilepatril) discontinued?
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A2: While sanofi-aventis has not issued a definitive public statement detailing the precise
reasons for discontinuing the development of ilepatril, the termination is likely linked to safety
concerns associated with the drug class of vasopeptidase inhibitors, specifically the increased
risk of angioedema. Angioedema is a potentially life-threatening swelling of the deeper layers of
the skin and mucous membranes.

The development of a similar drug in the same class, omapatrilat, was halted due to a higher
incidence of angioedema compared to ACE inhibitors alone. This adverse effect is thought to
be caused by the accumulation of bradykinin, which is degraded by both ACE and NEP. Dual
inhibition leads to a more significant increase in bradykinin levels, thereby elevating the risk of
angioedema.

Q3: What were the key clinical trials for AVE7688 (ilepatril)?

A3: A key clinical trial for AVE7688 was a Phase llIb, multicenter, randomized, double-blind,
active-controlled, parallel-group, dose-ranging study registered under the identifier
NCT00284128. The primary objective of this study was to assess the antihypertensive efficacy
of different doses of AVE7688 compared to losartan in patients with mild to moderate
hypertension. The company had also planned a larger Phase Ill program, referred to as the
RAVEL-1 study, to further evaluate its efficacy and safety.

Troubleshooting and Experimental Guidance

Issue: Understanding the Rationale for Discontinuation in the Absence of a Formal
Announcement.

When a clinical trial is discontinued without a formal press release, researchers can deduce the
likely reasons by examining the following:

» Drug Class-Specific Safety Signals: Investigate the safety profile of other drugs with the
same mechanism of action. The well-documented angioedema risk with the vasopeptidase
inhibitor omapatrilat provides a strong indication of the challenges faced by ilepatril.

» Regulatory Precedent: Review the regulatory history of similar compounds. The difficulties
faced by omapatrilat in gaining regulatory approval would have created a challenging
environment for ilepatril.
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» Patent Expiration and Market Landscape: While less likely to be the primary reason for a
late-stage discontinuation, the projected time to market versus the remaining patent life and
the existing competition in the hypertension market are always considerations.

Signaling Pathway and Experimental Workflow
Signaling Pathway of AVE7688 (llepatril)
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Caption: Mechanism of action of AVE7688 (ilepatril).
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Experimental Workflow for the NCT00284128 Clinical
Trial
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Caption: Workflow of the NCT00284128 clinical trial.

Quantitative Data Summary
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No quantitative results from the NCT00284128 or other key clinical trials for AVE7688 (ilepatril)
have been publicly released. The discontinuation of the development program likely precluded

the formal publication of these findings. The primary and secondary endpoints for the

NCT00284128 trial are listed below for informational purposes.

Table 1: Primary and Secondary Outcome Measures for NCT00284128

Outcome Measure

Time Frame

Description

Primary: Change in Trough

The change from baseline in

trough diastolic blood pressure

) i 12 Weeks
Diastolic Blood Pressure at the end of the 12-week
treatment period.
The change from baseline in
Secondary: Change in Trough trough systolic blood pressure
' 12 Weeks
Systolic Blood Pressure at the end of the 12-week
treatment period.
The percentage of patients
Secondary: Percentage of . )
12 Weeks who achieved a predefined
Responders
level of blood pressure control.
Evaluation of the long-term
Secondary: Long-term Safety safety profile, with a particular
52 Weeks

and Tolerability

focus on the incidence of

angioedema.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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